4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is useful in synthesizing new series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives (Kohara et al., 2002).
It serves as a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).
Derivatives of this compound show potential as active-site inhibitors of sphingosine 1-phosphate lyase, which can be used in the treatment of multiple sclerosis (Weiler et al., 2014).
Its synthesized form as 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride has potential applications in organic synthesis and adsorption studies (Lu Xiao-qin, 2010).
The compound is a potent anti-inflammatory agent and exhibits antinociceptive activity in pain models (Altenbach et al., 2008).
4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a related compound, is an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).
4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, thienoanalogues of loxapine, a potent antipsychotic drug, demonstrate potent neuroleptic activity (Kohara et al., 2002).
Its synthesis as 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is scalable for large-scale production and is a key precursor to imatinib (Koroleva et al., 2012).
The synthesized benzimidazoles containing piperazine or morpholine skeleton exhibited high antioxidant activity and glucosidase inhibitory potential, suggesting potential therapeutic applications (Özil et al., 2018).
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives have been identified as orally available inhibitors of HCV with a novel mechanism of action, showing promise as entry inhibitors for single or combinational therapeutic potential (Xin-bei Jiang et al., 2020).
The synthesized compounds from this chemical were tested and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Compound 57 derived from it has significant anti-inflammatory properties in a carrageenan-induced paw-edema model (Smits et al., 2008).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125743-63-7 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.